molecular formula C15H22O3 B186729 11,13-Dihydroivalin CAS No. 150150-61-1

11,13-Dihydroivalin

Cat. No.: B186729
CAS No.: 150150-61-1
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-GGZSWOCBSA-N
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Biochemical Analysis

Biochemical Properties

11,13-Dihydroivalin plays a significant role in biochemical reactions. It interacts with DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. The interaction between this compound and these enzymes inhibits bacterial growth, demonstrating the antibacterial properties of this compound .

Cellular Effects

The effects of this compound on cells are primarily related to its antibacterial activity. By interacting with DNA gyrase and topoisomerase IV , it disrupts the normal functioning of these enzymes, leading to inhibited bacterial growth

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their function, leading to the disruption of DNA replication and transcription, and ultimately, bacterial growth.

Temporal Effects in Laboratory Settings

It is known that the compound is stable for two years when stored at the recommended temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 11,13-Dihydroivalin can be synthesized from the aerial parts of Inula graveolens. The process involves the extraction of the plant material followed by chromatographic separation to isolate the compound . The structures are established by spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 11,13-Dihydroivalin undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

11,13-Dihydroivalin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific binding affinity to DNA gyrase and topoisomerase IV, making it particularly effective against bacterial strains that rely on these enzymes for survival .

Properties

IUPAC Name

(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGOJNBPHXMRU-GGZSWOCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11,13-Dihydroivalin
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11,13-Dihydroivalin
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11,13-Dihydroivalin
Reactant of Route 5
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Reactant of Route 6
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